molecular formula C22H25N5O2S B2652533 N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1189977-59-0

N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2652533
CAS No.: 1189977-59-0
M. Wt: 423.54
InChI Key: QHCOCSXDJZVSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Triazolopyrimidine Pharmacophores

Historical Development of the Thieno[2,3-e]Triazolo[4,3-a]Pyrimidine Scaffold

The thieno-triazolo-pyrimidine scaffold emerged as a pharmacophoric innovation in the late 20th century, driven by the need to enhance the bioavailability and target selectivity of heterocyclic compounds. Early synthetic routes focused on cyclocondensation reactions between β-enaminoesters and azide derivatives, as exemplified by the formation of ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate precursors. These intermediates were subsequently cyclized using hydrazine hydrate or acetic anhydride to yield the fused triazolopyrimidine core.

A pivotal advancement occurred with the integration of aromatic aldehydes into the scaffold, enabling the introduction of diverse substituents. For instance, the fusion of 2,3-diamino-6,7-dihydro-3H-cyclopentathieno[2,3-d]pyrimidin-4(5H)-one with 4-bromobenzaldehyde or anthracenaldehyde produced derivatives with notable cytotoxicity against cancer cell lines. This modular synthetic approach laid the groundwork for derivatives like N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e]triazolo[4,3-a]pyrimidin-1-yl)propanamide, where the isobutyl and propanamide groups optimize lipophilicity and hydrogen-bonding potential.

Table 1: Evolution of Key Thieno-Triazolo-Pyrimidine Derivatives
Derivative Substituents Biological Activity Target
10b 4-Bromophenyl IC~50~ = 19.4 μM (MCF-7) EGFR, PI3K
10e Anthracen-9-yl IC~50~ = 14.5 μM (MCF-7) EGFR, PI3K
1a Pyridone-substituted K = 5.58 nM (A~2A~ AR) A~2A~/A~1~ AR

Significance of Fused Heterocyclic Systems in Medicinal Chemistry

Fused heterocycles like the thieno-triazolo-pyrimidine scaffold offer distinct advantages in drug design:

  • Enhanced Binding Affinity : The planar structure of the triazolopyrimidine core facilitates π-π stacking interactions with aromatic residues in enzyme active sites. For example, the triazole moiety in preladenant forms bidentate hydrogen bonds with Glu169 and Asn253 in adenosine A~2A~ receptors.
  • Improved Metabolic Stability : The incorporation of thiophene and cyclopenta rings reduces oxidative metabolism, as evidenced by the stability of derivative 10e in microsomal assays.
  • Tunable Selectivity : Substituents at the 2-position (e.g., aryl vs. aliphatic groups) modulate activity across targets. Derivatives with lipophilic anthracenyl groups exhibit broad-spectrum cytotoxicity, while hydrophilic methoxyphenyl analogs show reduced potency.

Current Research Landscape of Triazolopyrimidine Derivatives

Contemporary studies emphasize three strategic directions:

  • Targeted Oncology : Derivatives bearing 4-bromophenyl or anthracenyl groups inhibit EGFR and PI3K via competitive ATP binding, as demonstrated by molecular docking studies. The propanamide side chain in N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e]triazolo[4,3-a]pyrimidin-1-yl)propanamide may enhance solubility while maintaining kinase affinity.
  • Neurological Therapeutics : Pyridone-substituted triazolopyrimidines, such as compound 1a , antagonize adenosine A~2A~/A~1~ receptors with IC~50~ values of 5.72 nM and 25.93 nM, respectively, offering potential in ischemic stroke treatment.
  • Computational Optimization : In silico ADME profiling guides the rational design of derivatives with optimal log P (2.5–4.0) and human liver microsomal stability (T~1/2~ > 60 min).
Table 2: Pharmacokinetic Profiles of Select Derivatives
Derivative log P T~1/2~ (HLMs, min) Solubility (pH 1.2, mg/mL)
10e 3.8 77.4 0.12
1a 2.1 83.9 1.99

Properties

IUPAC Name

N-(3-ethylphenyl)-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-4-15-6-5-7-16(12-15)23-19(28)9-8-18-24-25-22-26(13-14(2)3)21(29)20-17(27(18)22)10-11-30-20/h5-7,10-12,14H,4,8-9,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCOCSXDJZVSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the core thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine structure, followed by the introduction of the isobutyl and ethylphenyl groups through various substitution reactions. The final step involves the formation of the propanamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, which contribute to its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide. The compound's ability to inhibit tumor growth has been demonstrated in various in vitro and in vivo models. For instance, a related compound was shown to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Antimicrobial Properties

Compounds containing thieno and triazole moieties have been studied for their antimicrobial properties. The unique structure of this compound may enhance its efficacy against various bacterial and fungal strains. Preliminary data suggest that derivatives exhibit significant antibacterial activity against resistant strains of bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have also been documented. The inhibition of pro-inflammatory cytokines by these compounds suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Screening

In a screening study conducted on a library of compounds featuring the thieno-triazole-pyrimidine scaffold, this compound was identified as a potent inhibitor of cancer cell proliferation. In vitro assays demonstrated an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings .

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various thieno derivatives found that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of thieno-triazolo-pyrimidinone derivatives with variations in alkyl/aryl substituents. Key structural analogs include:

Compound Name R1 (Pyrimidinone Position 4) R2 (Phenyl Substituent) Molecular Weight (g/mol) LogP (Predicted)
N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide (Target) Isobutyl 3-Ethylphenyl ~470.56 3.8
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)propanamide n-Butyl 4-Methylphenyl ~456.53 3.5
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide n-Butyl 4-Ethoxyphenyl ~486.58 3.2

Key Observations:

  • R1 Substituent (Position 4): The isobutyl group in the target compound introduces steric bulk compared to the linear n-butyl chain in analogs . This branching may enhance membrane permeability but reduce aqueous solubility.
  • R2 Substituent (Phenyl Ring): The 3-ethylphenyl group in the target compound differs from the 4-methylphenyl and 4-ethoxyphenyl groups in analogs. The ethyl group at the meta position may reduce steric hindrance during target binding compared to para-substituted derivatives.
  • LogP Trends: The target compound’s higher predicted LogP (3.8) vs.

Functional Comparisons

  • Kinase Inhibition: Analogs with 4-methylphenyl substituents (e.g., compound in ) show moderate activity against tyrosine kinases (IC50 ~50 nM), while ethoxyphenyl derivatives (e.g., ) exhibit improved solubility but reduced potency. The target compound’s isobutyl group may enhance hydrophobic interactions in kinase ATP-binding pockets.
  • Metabolic Stability: Ethyl and ethoxy groups (as in ) are prone to oxidative metabolism, whereas the isobutyl group may slow degradation via cytochrome P450 enzymes.

Biological Activity

N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by a thienopyrimidine core, which is known for its diverse biological activities. The specific structural components include:

  • Ethylphenyl group : Enhances lipophilicity and may contribute to bioactivity.
  • Isobutyl substituent : Potentially modulates receptor interactions.
  • Thieno[2,3-e][1,2,4]triazolo : Imparts unique pharmacological properties.

Research indicates that compounds with similar structures often act on multiple biological targets. The thienopyrimidine moiety is known to interact with:

  • Kinases : Inhibition of specific kinases such as Aurora kinase can lead to anti-cancer effects.
  • Enzymatic pathways : Potential inhibition of enzymes involved in metabolic processes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description References
Anticancer Exhibits cytotoxicity against various cancer cell lines through kinase inhibition.
Anti-inflammatory Potential to reduce inflammation via COX inhibition pathways.
Antimicrobial Shows activity against specific bacterial strains.
Neuroprotective May enhance GABA levels indicating potential in treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in various biological assays:

  • Cytotoxicity Assays :
    • A study demonstrated that the compound significantly inhibited cancer cell proliferation in vitro with IC50 values comparable to established chemotherapeutics.
    • Mechanistic studies suggested that apoptosis was induced through caspase activation pathways.
  • Anti-inflammatory Studies :
    • In vivo models showed that administration of the compound resulted in reduced edema and inflammatory markers in animal models of arthritis.
  • Neuropharmacological Effects :
    • Research indicated that the compound could elevate GABA levels in the brain, suggesting potential applications in treating epilepsy or anxiety disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound?

  • Methodology : Optimize synthesis via multi-step heterocyclic condensation, using reagents like chloro-(arylhydrazono)-ethyl acetate under reflux in ethanol/dioxane. Purification via recrystallization (e.g., absolute ethanol/dioxane) or flash chromatography. Validate purity (>95%) using HPLC with UV detection at 254 nm .
  • Key Considerations : Monitor reaction intermediates using TLC and adjust solvent ratios to improve yield (e.g., ethanol:dioxane 3:1 reduces byproduct formation) .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodology : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign signals for thienotriazolopyrimidine and propanamide moieties (e.g., carbonyl at ~170 ppm in 13C NMR).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group with R factor <0.05) .
    • Validation : Cross-reference with computational NMR simulations (e.g., Gaussian09) to confirm electronic environments .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting physicochemical properties and reactivity?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using AMBER or GROMACS.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
    • Application : Use COMSOL Multiphysics to model diffusion kinetics in membrane separation systems (e.g., logP optimization for bioavailability) .

Q. How can structure-activity relationships (SAR) be investigated for pharmacological potential?

  • Methodology :

  • In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase-2) with dose-response curves (IC50 determination).
  • Molecular docking : Use AutoDock Vina to screen binding affinities against target proteins (e.g., COX-2 PDB: 5KIR) .
    • Data Interpretation : Apply Hill coefficients to assess cooperative binding and compare with analogs (e.g., pyrazoline derivatives in ).

Q. What experimental designs are optimal for assessing stability under varying conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1A guidelines).
  • Analytical tools : Quantify degradation products via LC-MS/MS (e.g., [M+H]+ adducts) and assign structures using HRMS .
    • Controlled Variables : Use factorial designs (e.g., 2^3 matrix) to isolate pH, temperature, and oxidative effects .

Q. How can contradictions in synthetic yield or bioactivity data be resolved?

  • Methodology :

  • Statistical analysis : Apply ANOVA to identify batch-to-batch variability (e.g., reagent purity or stirring rate effects).
  • Reproducibility checks : Replicate reactions under inert atmospheres (Argon) to rule out oxidation .
    • Theoretical Framework : Link discrepancies to steric hindrance in the isobutyl group or solvent polarity impacts on reaction kinetics .

Q. What strategies are effective for studying metabolic pathways and metabolite identification?

  • Methodology :

  • In vitro hepatic microsomes : Incubate with NADPH and monitor phase I metabolites via UPLC-QTOF.
  • Isotopic labeling : Use 14C-labeled propanamide to track metabolic fate in rodent models .
    • Advanced Tools : Apply machine learning (e.g., XGBoost) to predict CYP450 isoform interactions .

Data Analysis and Reporting

Q. How should researchers design experiments to ensure statistical robustness in pharmacological studies?

  • Methodology :

  • Power analysis : Calculate sample sizes (α=0.05, β=0.2) to detect ≥20% bioactivity differences.
  • Blinding : Use double-blind protocols for in vivo efficacy studies to reduce bias .
    • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.